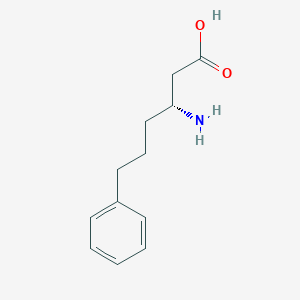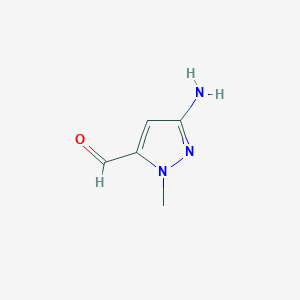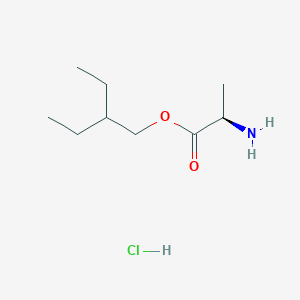
2-(1-Aminocyclopropyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminocyclopropyl)benzonitrile is an organic compound with the molecular formula C10H10N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 1-aminocyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclopropyl)benzonitrile typically involves the reaction of benzonitrile with cyclopropylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as ionic liquids as solvents, can also be employed to minimize environmental impact and improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Aminocyclopropyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or hydroxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-(1-Aminocyclopropyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(1-Aminocyclopropyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound, which lacks the aminocyclopropyl group.
4-(1-Aminocyclopropyl)benzonitrile: A positional isomer with the amino group at the para position.
2-(1-Aminocyclopropyl)benzenecarbonitrile: Another derivative with a similar structure .
Uniqueness
2-(1-Aminocyclopropyl)benzonitrile is unique due to the presence of the aminocyclopropyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
2-(1-aminocyclopropyl)benzonitrile |
InChI |
InChI=1S/C10H10N2/c11-7-8-3-1-2-4-9(8)10(12)5-6-10/h1-4H,5-6,12H2 |
Clave InChI |
WKBYSIMWIIOGDY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=CC=C2C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12962348.png)



![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)




![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)


![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)

